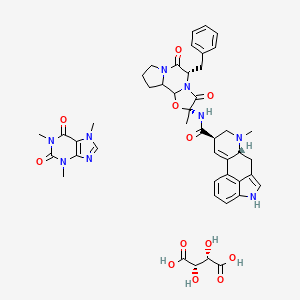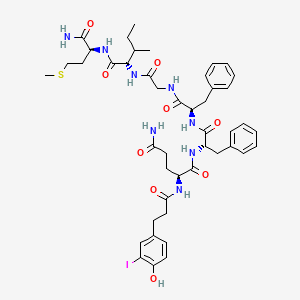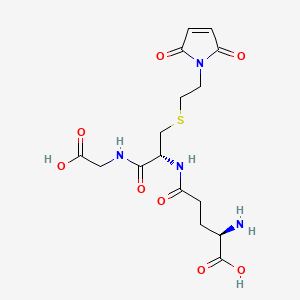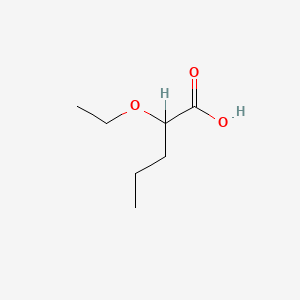
2,5-Dichloro-3,6-bis(diethylamino)-p-benzoquinone
Descripción general
Descripción
“2,5-Dichloro-3,6-bis(diethylamino)-p-benzoquinone” is a chemical compound . Photolysis of this compound at 254 nm or 300–500 nm produces the corresponding cyclized products via the electron transfer-proton transfer sequence in a variety of solvents in quantitative yields within 10 minutes .
Synthesis Analysis
The synthesis of “2,5-Dichloro-3,6-bis(diethylamino)-p-benzoquinone” involves photolysis at specific wavelengths. When photolysis is performed at 254 nm or 300–500 nm, it produces cyclized products via an electron transfer-proton transfer sequence .Aplicaciones Científicas De Investigación
Medicinal Chemistry and Biological Activity
- Amino-substituted p-benzoquinones have been designed and synthesized based on the antineoplastic activity observed in similar compounds. Although none exhibited inhibitory activity against P388 leukemia, specific dichloro and dibromo compounds demonstrated inhibitory effects against human colon adenocarcinoma in vitro and leukemia L1210 screening. Another compound showed activity against Neisseria catarrhalis, indicating potential in antimicrobial and anticancer applications (Mathew, Zee-Cheng, & Cheng, 1986).
Material Science and Supramolecular Chemistry
- In material science, compounds structurally related to 2,5-Dichloro-3,6-bis(diethylamino)-p-benzoquinone, like 2,5-dichloro-3,6-dihydroxy-1,4-benzoquinone, have been used to form bifurcated hydrogen bonds with other molecules, leading to new types of supramolecular synthons. These compounds contribute to the development of novel crystal engineering strategies and the exploration of their unique properties in constructing molecular chains and zigzag tapes (Zaman, Tomura, & Yamashita, 1999).
Environmental Chemistry
- Related research has also looked into the characterization and determination of chloro- and bromo-benzoquinones as new disinfection byproducts in drinking water. This involves the development of analytical techniques for the detection of these compounds, which are suspected bladder carcinogens and likely produced during water disinfection processes. The methodology developed can aid in understanding the occurrence, formation pathways, and control of these compounds in drinking water systems (Zhao et al., 2010).
Polymer Science
- Binuclear complexes involving 2,5-disubstituted amino-p-benzoquinone-nickel(II) have shown high activities for ethylene polymerization without any cocatalysts, leading to the production of high-molecular-weight, moderately branched polyethylene. This research has implications for the development of new catalytic systems in polymer production (Zhang & Jin, 2003).
Propiedades
IUPAC Name |
2,5-dichloro-3,6-bis(diethylamino)cyclohexa-2,5-diene-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20Cl2N2O2/c1-5-17(6-2)11-9(15)14(20)12(10(16)13(11)19)18(7-3)8-4/h5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQOOCJFEYRUERJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=C(C(=O)C(=C(C1=O)Cl)N(CC)CC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90308360 | |
| Record name | 2,5-Dichloro-3,6-bis(diethylamino)-p-benzoquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90308360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dichloro-3,6-bis(diethylamino)-p-benzoquinone | |
CAS RN |
23019-38-7 | |
| Record name | NSC203249 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203249 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,5-Dichloro-3,6-bis(diethylamino)-p-benzoquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90308360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Naphthalenecarboxamide, N-[4-[2,4-bis(1,1-dimethylpropyl)phenoxy]butyl]-1-hydroxy-](/img/structure/B1619209.png)









![3-sec-Butyl-5a,5b,8,8,11a,13b-hexamethyl-eicosahydro-cyclopenta[a]chrysene](/img/structure/B1619225.png)

